molecular formula C21H22ClN3O3 B2361824 N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide CAS No. 896354-88-4

N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide

Katalognummer: B2361824
CAS-Nummer: 896354-88-4
Molekulargewicht: 399.88
InChI-Schlüssel: CGFZKFYTUZBTAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” is a chemical compound with the molecular formula C21H22ClN3O3 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazolinone core, which is a bicyclic system containing two nitrogen atoms at the 1 and 3 positions . The compound also contains a chlorophenyl group attached to the quinazolinone core via an ethyl linker .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C21H22ClN3O3) and molecular weight (399.88).

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide and its derivatives have been synthesized and evaluated for potential anticonvulsant activity. In a study by El Kayal et al. (2022), the compound showed a tendency for anticonvulsant activity, but it was not significant. The study highlighted the role of the cyclic amide fragment in the compound's anticonvulsant properties (El Kayal et al., 2022).

Hypotensive Agents

Another study by Eguchi et al. (1991) explored the synthesis of similar compounds with the aim of discovering new hypotensive agents. They found that certain derivatives exhibited significant activity in relaxing the blood vessels, suggesting potential use in managing hypertension (Eguchi et al., 1991).

Antimicrobial and Larvicidal Activity

Compounds structurally related to this compound have been synthesized for their antimicrobial and mosquito larvicidal properties. A study by Rajanarendar et al. (2010) reported that some synthesized compounds showed good antibacterial, antifungal, and mosquito larvicidal activities (Rajanarendar et al., 2010).

Antitumor and Antimonoamineoxidase Activity

In 2020, a study synthesized derivatives and found that these compounds possessed antitumor and antimonoamineoxidase activity, indicating potential in cancer therapy (Маркосян et al., 2020).

Antihypertensive Activity

Takai et al. (1986) synthesized derivatives with potential antihypertensive activity. They found that certain compounds produced strong hypotension in rat models, suggesting a role in managing high blood pressure (Takai et al., 1986).

Antitubercular and Antihistaminic Activity

Additional research by Pattan et al. (2006) and Alagarsamy & Parthiban (2012) focused on synthesizing derivatives for antitubercular and antihistaminic activity, respectively, expanding the potential therapeutic applications of these compounds (Pattan et al., 2006); (Alagarsamy & Parthiban, 2012).

Anticancer Activity

Another study by Abdel-Rahman (2006) reported the synthesis of compounds with potential anticancer activity, highlighting the versatility of these compounds in various therapeutic areas (Abdel-Rahman, 2006).

Wirkmechanismus

While the specific mechanism of action for “N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” is not found in the retrieved data, a similar compound has shown anticonvulsant effects, reducing the mortality of mice in models of seizures induced by various substances. The mechanism of anticonvulsant action involved GABA-ergic, glycinergic, and adenosinergic pathways .

Zukünftige Richtungen

The future directions for research on “N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” and similar compounds could involve further exploration of their anticonvulsant effects and potential therapeutic applications . Additionally, more research could be conducted to understand their synthesis processes, chemical reactions, and safety profiles.

Eigenschaften

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c22-16-10-8-15(9-11-16)12-13-23-19(26)7-3-4-14-25-20(27)17-5-1-2-6-18(17)24-21(25)28/h1-2,5-6,8-11H,3-4,7,12-14H2,(H,23,26)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFZKFYTUZBTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)NCCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.